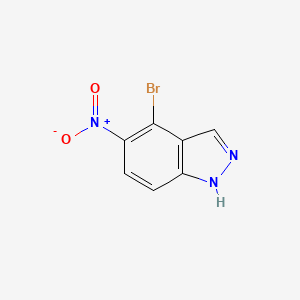

4-Bromo-5-nitro-1H-indazole

描述

Significance of Indazole Derivatives in Chemical and Biological Research

Indazole derivatives are a cornerstone of modern medicinal chemistry, with a wide spectrum of pharmacological applications. nih.govlongdom.org These compounds are recognized for their roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govmdpi.comresearchgate.net The structural diversity of the indazole nucleus allows for fine-tuning of its biological activity through the introduction of various functional groups. researchgate.net Several FDA-approved drugs, such as Axitinib, a kinase inhibitor used in cancer therapy, and Granisetron, an antiemetic, feature the indazole scaffold, highlighting its clinical significance. researchgate.netacs.org Beyond pharmaceuticals, indazole derivatives are also explored in materials science for their unique electronic and photophysical properties.

Overview of Halogenated and Nitrated Indazole Systems

The introduction of halogen atoms and nitro groups onto the indazole framework profoundly influences its chemical reactivity and biological profile. Halogenation, such as bromination, is a key synthetic transformation that provides a handle for further molecular modifications through reactions like cross-coupling, which allows for the construction of more complex molecular architectures. chim.itambeed.com

The nitro group, a strong electron-withdrawing substituent, can significantly modulate the electronic properties of the indazole ring system. This can enhance its interaction with biological targets. smolecule.com Furthermore, the nitro group can be chemically reduced to an amino group, providing a route to a different class of derivatives with potentially distinct biological activities. smolecule.com The combination of both halogen and nitro substituents, as seen in compounds like 6-bromo-5-nitro-1H-indazole and 7-bromo-4-methyl-5-nitro-1H-indazole, creates a unique chemical entity with a specific set of properties and potential applications. smolecule.com

Research Landscape and Emerging Trends for 4-Bromo-5-nitro-1H-indazole

Within the diverse family of substituted indazoles, this compound (CAS No. 1190315-72-0) is an emerging compound of interest. chemscene.comachmem.com Its specific substitution pattern, with a bromine atom at the 4-position and a nitro group at the 5-position, presents a unique combination of electronic and steric features.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrN₃O₂ |

| Molecular Weight | 242.03 g/mol |

| SMILES | O=N+C2=C(NN=C2)C=C1)[O-] |

| LogP | 2.2336 |

| Topological Polar Surface Area (TPSA) | 71.82 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Data sourced from computational chemistry predictions. chemscene.com

While extensive research on this specific isomer is still developing, the known reactivity of bromo- and nitro-substituted indazoles suggests its potential as a versatile building block in organic synthesis. The bromine atom can serve as a site for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, opening pathways to a variety of functionalizations. The strategic placement of these groups on the indazole core makes this compound a promising scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTUCPXIMAPXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310886 | |

| Record name | 4-Bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190315-72-0 | |

| Record name | 4-Bromo-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Nitro 1h Indazole and Analogous Systems

Strategies for the Construction of the Indazole Ring System

The formation of the indazole core is a critical step in the synthesis of 4-bromo-5-nitro-1H-indazole and its analogs. This is typically achieved through cyclization reactions where the choice of precursors is paramount in dictating the final substitution pattern.

Cyclization Reactions in Indazole Core Formation

Various cyclization strategies have been developed for the synthesis of the indazole ring system. A common and effective method involves the diazotization of 2-amino-arylaldehydes or 2-amino-arylketones followed by intramolecular cyclization. For instance, the synthesis of 5-nitroindazole (B105863) can be achieved from 2-amino-5-nitrotoluene. orgsyn.org In this process, the amino group is converted to a diazonium salt, which then undergoes cyclization to form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

Another powerful approach is the [3 + 2] annulation of arynes with hydrazones. nih.gov This method allows for the construction of the 1H-indazole skeleton under mild conditions and can accommodate a variety of substituents on both the aryne and hydrazone components. nih.gov Transition-metal-catalyzed C-H bond functionalization and subsequent cyclative capture represents a more modern and atom-economical route to substituted indazoles. nih.gov For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov

The Cadogan reductive cyclization is another notable method, particularly for the synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates. researchgate.net This reaction proceeds under mild conditions and offers good functional group tolerance.

| Cyclization Method | Starting Materials | Key Features |

| Diazotization/Cyclization | 2-Amino-aryltoluenes | Classical and effective for specific substitution patterns. orgsyn.org |

| [3+2] Annulation | Arynes and hydrazones | Mild conditions, good functional group tolerance. nih.gov |

| C-H Functionalization/Cyclization | Azobenzenes and aldehydes | Atom-economical, one-step synthesis. nih.gov |

| Cadogan Reductive Cyclization | ortho-Imino-nitrobenzene substrates | Mild conditions, good for 2H-indazole synthesis. researchgate.net |

Precursor Design and Selection for Indazole Annulation

The design and selection of appropriate precursors are crucial for the successful synthesis of specifically substituted indazoles like this compound. The substituents on the precursor benzene ring will ultimately determine the substitution pattern of the final indazole product.

For the synthesis of this compound, a logical precursor would be a 2-amino- or 2-halotoluene derivative bearing a bromine atom at the 4-position and a nitro group at the 5-position. For example, the cyclization of a derivative of 2-amino-4-bromo-5-nitrotoluene could directly lead to the desired product. The synthesis of such a precursor might involve the nitration of 2-amino-4-bromotoluene or the bromination of 2-amino-5-nitrotoluene, with careful control of regioselectivity.

The use of pre-functionalized hydrazones in reactions with arynes also offers a high degree of control over the final substitution pattern. nih.gov By selecting a hydrazone derived from an appropriately substituted aldehyde or ketone and a suitably substituted aryne precursor, a wide range of polysubstituted indazoles can be accessed.

Regioselective Functionalization: Bromination at the 4-Position

Introducing a bromine atom specifically at the 4-position of the indazole ring requires careful consideration of the directing effects of existing substituents and the choice of brominating agent.

Direct Bromination Approaches

The direct bromination of an indazole ring is a common method for introducing a bromine atom. The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the electronic properties of the substituents already present on the ring. For instance, the bromination of 5-nitro-1H-indazole would be a potential route to this compound. The nitro group at the 5-position is a deactivating meta-director. However, the pyrazole part of the indazole system complicates the prediction of the substitution pattern.

A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes the bromination of 5-nitro-1H-indazole using a bromine solution in DMF, achieving a high yield of the 3-bromo isomer. google.com This suggests that the 3-position is highly activated towards electrophilic attack. To achieve bromination at the 4-position, it might be necessary to block the more reactive positions or use specific catalysts or reaction conditions that favor substitution at the 4-position.

Indirect Bromination through Pre-functionalized Intermediates

An alternative to direct bromination is the use of a pre-functionalized intermediate where a bromine atom is already present at the desired position before the indazole ring is formed. As mentioned in section 2.1.2, starting with a precursor like 2-amino-4-bromo-5-nitrotoluene and then performing the cyclization to form the indazole ring would ensure the bromine is located at the 4-position. This approach offers greater control over the regiochemistry.

Regioselective Functionalization: Nitration at the 5-Position

The introduction of a nitro group at the 5-position of the indazole ring is a key step in the synthesis of the target molecule.

The direct nitration of 4-bromo-1H-indazole would be a plausible route. The bromine atom at the 4-position is a deactivating ortho-, para-director. Therefore, nitration would be expected to occur at the 5- or 7-position. The precise outcome would depend on the specific reaction conditions, such as the nitrating agent and the solvent used.

Electrophilic Nitration Strategies

Electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry and a primary method for introducing a nitro group onto the indazole ring system. The synthesis of this compound typically starts with the precursor 4-bromo-1H-indazole. The nitration is achieved by treating the substrate with a potent nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid.

In this reaction, sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich benzene portion of the indazole ring. The existing bromo group and the fused pyrazole ring influence the regioselectivity of the nitration. For 4-bromo-1H-indazole, the incoming nitro group is directed to the C5 position, yielding the desired this compound. A similar strategy has been successfully employed for the nitration of analogous bromo-substituted heterocyclic systems, such as the synthesis of 5-bromo-4-nitro-1H-imidazole from 4-bromo-1H-imidazole, which proceeds with high yield under these classical conditions. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1H-imidazole | Conc. HNO₃, Conc. H₂SO₄ | 110°C, 1 hour | 5-Bromo-4-nitro-1H-imidazole | 87% | chemicalbook.com |

| 4-Bromo-1H-indazole (Proposed) | Conc. HNO₃, Conc. H₂SO₄ | Elevated Temperature | This compound | N/A | Analogous Reaction |

Sequential and Orthogonal Functionalization Approaches

The synthesis of complex indazole derivatives often relies on sequential and orthogonal functionalization, where different reactive sites on the molecule are addressed in separate, non-interfering steps. This allows for precise control over the final molecular architecture.

Sequential functionalization can involve building the indazole ring first and then introducing substituents, or constructing a pre-functionalized aromatic precursor that is subsequently cyclized. For instance, transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the one-step construction of functionalized indazoles from simpler starting materials like azobenzenes. nih.govresearchgate.net This approach allows for the sequential formation of C-C and C-N bonds to build the heterocyclic core. nih.gov

Orthogonal functionalization is exemplified by the distinct reactivity of the bromo and nitro groups in this compound. The bromine atom at the C4 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig amination), enabling the introduction of carbon or nitrogen-based substituents. chim.it Concurrently, the nitro group at the C5 position can be selectively reduced to an amino group (NH₂). This newly formed amino group can then undergo a different set of chemical transformations, such as acylation, sulfonylation, or diazotization, without affecting the C-Br bond. This differential reactivity allows for a stepwise and controlled elaboration of the indazole scaffold.

Modern Synthetic Techniques for Enhanced Efficiency

To address the growing need for faster, more sustainable, and higher-yielding chemical processes, modern synthetic techniques have been increasingly applied to the synthesis of indazole derivatives.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in medicinal chemistry for accelerating reaction rates and improving yields. nih.gov Unlike conventional heating which relies on conduction, microwave irradiation heats the bulk of the reaction mixture more uniformly and rapidly, often leading to a significant reduction in reaction times from hours to minutes. youtube.com This technique has been successfully applied to the synthesis of various nitro-containing heterocyclic compounds. nih.govresearchgate.netias.ac.in For example, the synthesis of N-[(4-oxo-2-substituted aryl-1, 3-thiazolidine)-acetamidyl]-5-nitroindazoles was achieved using both conventional and microwave methods, with the latter offering superior efficiency. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Triazole | 60 minutes | 10 minutes | Significant | youtube.com |

| Synthesis of Imidazole | 12 hours | 2 minutes | Significant | youtube.com |

| Synthesis of 5-substituted-1,3,4-oxadiazoles | 8-10 hours | 5-10 minutes | Yes (82-95% yield) | ias.ac.in |

| Nucleophilic Aromatic Substitution | 12-24 hours | 10 minutes | Yes (35-60% to ~100%) | youtube.com |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In indazole synthesis, this has led to the development of more environmentally benign methodologies. benthamdirect.com

Key green chemistry approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like polyethylene (B3416737) glycol (PEG) or water, or performing reactions under solvent-free conditions. organic-chemistry.orgsamipubco.com

Catalyst Innovation: Developing reactions that use non-toxic, earth-abundant metal catalysts or are entirely metal-free, thus avoiding costly and hazardous heavy metals like palladium. researchgate.net

Energy Efficiency: Employing energy-efficient methods such as visible-light-induced photocatalysis, which can promote reactions at ambient temperature without the need for thermal heating. rsc.org A metal-free, visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed as a green route to indazoles. rsc.org

Synthesis of Derivatives and Analogues of this compound

The this compound core is a valuable platform for generating diverse derivatives. Modifications can be targeted at the indazole nitrogen atoms or the existing bromo and nitro substituents.

N-Functionalization: The indazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, typically through alkylation or acylation. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov However, highly regioselective methods have been developed. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can be directed to produce either the N1 or N2 product with high selectivity by carefully choosing the base and reaction conditions. beilstein-journals.orgnih.gov

Substitution at the Benzene Ring: As previously mentioned, the bromine at C4 is primed for cross-coupling reactions. The nitro group at C5 can be readily reduced to an amine, which is a key precursor for many other functional groups. For example, the resulting 4-bromo-5-amino-1H-indazole can be acylated or used to form sulfonamides and carbamates, a strategy demonstrated in the synthesis of derivatives from 5-nitro-1H-indazole. acgpubs.org A patent describes the synthesis of 3-bromo-5-nitro-1H-indazole via the bromination of 5-nitro-1H-indazole, showcasing another route to bromo-nitro-substituted analogues. google.com

| Starting Material | Reagents | Type of Derivative | Reference |

|---|---|---|---|

| 5-Nitro-1H-indazole | Substituted sulfonyl chlorides / Sodium hydride | N1-Sulfonamides | acgpubs.org |

| 5-Nitro-1H-indazole | Substituted chloroformates / Sodium hydride | N1-Carbamates | acgpubs.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohols / Mitsunobu or other conditions | Regioselective N1- and N2-alkylation | beilstein-journals.orgnih.gov |

| 5-Nitro-1H-indazole | Bromine / N,N-dimethylformamide | 3-Bromo-5-nitro-1H-indazole | google.com |

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Nitro 1h Indazole

Reactivity of the Bromo Substituent

The bromo substituent at the C-4 position of the indazole ring is a key functional group that can participate in a variety of substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group and the inherent electronic properties of the indazole ring system.

Nucleophilic Substitution Reactions at C-4

The carbon-bromine bond at the C-4 position is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. The strong electron-withdrawing effect of the neighboring nitro group at C-5 enhances the electrophilicity of the C-4 carbon, making it more prone to nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles can be employed to displace the bromo group, leading to the formation of diverse C-4 substituted 5-nitro-1H-indazoles.

In a related system, 4-bromo-5-nitrophthalodinitrile, both the bromo and nitro groups can be displaced by nucleophiles. nih.govresearchgate.net This suggests that in 4-Bromo-5-nitro-1H-indazole, similar reactivity can be expected, with the potential for competitive substitution at both the C-4 and C-5 positions depending on the reaction conditions and the nature of the nucleophile. For instance, the reaction with amines could potentially lead to the corresponding 4-amino-5-nitro-1H-indazole derivatives. Interestingly, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, a nitro-group migration has been observed, highlighting the complex reactivity patterns that can emerge in such systems. clockss.org

Table 1: Potential Nucleophilic Substitution Reactions at C-4

| Nucleophile | Potential Product |

|---|---|

| Amines (R-NH2) | 4-Alkyl/Aryl-amino-5-nitro-1H-indazole |

| Alkoxides (R-O-) | 4-Alkoxy-5-nitro-1H-indazole |

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

The bromo substituent at C-4 serves as an excellent handle for transition-metal catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. ias.ac.in this compound can be expected to readily participate in Suzuki-Miyaura reactions with various aryl- or vinyl-boronic acids or their esters to furnish 4-aryl- or 4-vinyl-5-nitro-1H-indazoles. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base. researchgate.net The electronic nature of the substituents on the boronic acid can influence the reaction efficiency. Studies on other bromo-substituted indazoles have demonstrated the feasibility of this transformation, even with electron-withdrawing groups present on the indazole ring. ias.ac.innih.govrsc.org

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that utilizes organotin compounds as the coupling partners. organic-chemistry.orgwikipedia.org this compound could be coupled with a variety of organostannanes (R-SnBu3) to yield 4-substituted-5-nitro-1H-indazoles. The Stille reaction is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the nitro group.

Table 2: Examples of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | 4-Aryl-5-nitro-1H-indazole |

Reductive Debromination and Hydrogenation

Under certain reductive conditions, the carbon-bromine bond can be cleaved, leading to the formation of 5-nitro-1H-indazole. This process, known as reductive debromination, can occur as a side reaction during other transformations or can be carried out intentionally. Catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and a hydrogen source, can lead to the removal of the bromo substituent. Care must be taken to control the reaction conditions to avoid the simultaneous reduction of the nitro group. Other reducing agents, such as zinc in acetic acid, could also potentially effect this transformation.

Reactivity of the Nitro Substituent

The nitro group at the C-5 position is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. It can also undergo various chemical transformations, most notably reduction.

Reduction of the Nitro Group to Amino and Other Nitrogenous Functions

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to the corresponding amino group, which is a versatile precursor for a wide array of other functionalities. The reduction of this compound would yield 4-Bromo-5-amino-1H-indazole. A variety of reducing agents can be employed for this purpose, and the choice of reagent can be crucial for achieving selectivity, especially in the presence of the reducible bromo substituent.

Common methods for nitro group reduction include catalytic hydrogenation with catalysts like Pd/C, PtO2, or Raney nickel. wikipedia.org Metal-acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective. scispace.com For more selective reductions, reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can be used under milder conditions, which may help to preserve the carbon-bromine bond. wikipedia.org The synthesis of 4-amino-indazole from 4-nitroindazole has been reported, indicating the feasibility of this transformation on the indazole core. nih.gov

Further transformations of the resulting amino group can lead to a variety of other nitrogenous functions, such as diazonium salts, amides, and sulfonamides.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Potential Product |

|---|---|---|

| H2, Pd/C | Methanol/Ethanol | 4-Bromo-5-amino-1H-indazole |

| Sn, HCl | Reflux | 4-Bromo-5-amino-1H-indazole |

| Fe, NH4Cl | Aqueous Ethanol, Reflux | 4-Bromo-5-amino-1H-indazole |

Impact on Aromaticity and Electron Density Distribution

The nitro group, being a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, has a profound impact on the electronic properties of the indazole ring. It deactivates the aromatic system towards electrophilic substitution reactions. The electron density is significantly reduced, particularly at the positions ortho and para to the nitro group.

Reactivity of the Indazole Heterocycle

The indazole core, a bicyclic aromatic heterocycle, exhibits a rich and complex reactivity profile. The presence of the pyrazole (B372694) moiety fused to a benzene (B151609) ring allows for reactions characteristic of both components, profoundly influenced by the substituents present.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the benzene portion of the molecule is significantly deactivated towards electrophilic attack due to the combined electron-withdrawing effects of the fused pyrazole ring, the nitro group at C-5, and the bromo group at C-4.

The general mechanism for EAS involves the attack of the aromatic π-system on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. lumenlearning.comlibretexts.org Aromaticity is subsequently restored by the loss of a proton from the site of attack. libretexts.org

For this compound, substitution can theoretically occur at the C-6 or C-7 positions. The directing effects of the existing substituents are as follows:

Indazole Ring : The heterocyclic ring as a whole deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.

Nitro Group (at C-5) : This is a powerful deactivating group and a meta-director. It will strongly deactivate both the C-6 (ortho) and C-7 (meta) positions, with the deactivation being more pronounced at the ortho position.

Bromo Group (at C-4) : Halogens are deactivating groups but are ortho- and para-directing. The bromo group at C-4 will direct incoming electrophiles to the C-3 position (part of the pyrazole ring) and the C-5 position (already substituted). Its influence on C-6 and C-7 is less direct.

Given the strong deactivation conferred by the nitro group, forcing conditions would be required for any further electrophilic substitution. The C-7 position is meta to the nitro group and therefore electronically favored over the C-6 position, which is ortho. Consequently, if any substitution were to occur, it would be predicted to happen preferentially at the C-7 position. Common EAS reactions like nitration or halogenation would require potent electrophiles, such as those generated from nitrating mixtures (HNO₃/H₂SO₄) or a halogen with a Lewis acid catalyst. youtube.com

The pyrazole portion of the indazole ring contains two nitrogen atoms, N-1 and N-2, which are common sites for reactions such as alkylation and acylation. 1H-indazoles exist in tautomeric equilibrium with the less stable 2H-indazoles. austinpublishinggroup.com Deprotonation with a base generates an indazolide anion, which can then react with an electrophile at either nitrogen, often leading to a mixture of N-1 and N-2 substituted products. nih.govresearchgate.net

The regioselectivity of these reactions is highly dependent on several factors:

Steric Effects : Substituents on the indazole ring can sterically hinder attack at one of the nitrogen atoms. In this compound, the bromo group at the C-4 position is adjacent to N-1, potentially hindering the approach of bulky electrophiles to this position and favoring reaction at N-2.

Electronic Effects : Electron-withdrawing groups, such as the nitro group at C-5, can influence the electron density at the nitrogen atoms and affect the N-1/N-2 product ratio.

Reaction Conditions : The choice of base, solvent, and electrophile plays a critical role in determining the outcome. For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation, whereas other conditions might favor the N-2 product. nih.govd-nb.info For indazoles with a C-7 substituent, excellent N-2 regioselectivity has been observed under certain conditions. nih.gov

The table below summarizes findings on the N-alkylation of various substituted indazoles, which can be used to predict the behavior of the title compound.

| Indazole Substituent | Reaction Conditions (Base/Solvent) | Major Product Isomer | Key Influencing Factor | Reference |

|---|---|---|---|---|

| 7-NO₂ | NaH / THF | N-2 (≥96% selectivity) | Electronic/Steric | nih.gov |

| 7-CO₂Me | NaH / THF | N-2 (≥96% selectivity) | Electronic/Steric | nih.gov |

| 3-tert-butyl | NaH / THF | N-1 (>99% selectivity) | Steric hindrance at N-2 | nih.gov |

| 5-bromo-3-carboxylate | NaH / DMF | Mixture (N-1: 38%, N-2: 46%) | Competing factors | nih.gov |

Based on these trends, the C-4 bromo group in this compound would be expected to provide some steric hindrance to N-1 substitution, potentially favoring the formation of the N-2 alkylated product.

While the aromatic core is generally resistant to addition reactions, specific reagents can react with the N-H bond of the pyrazole ring. A notable example is the reaction of N-unsubstituted indazoles with formaldehyde (B43269). acs.orgnih.gov Studies have shown that 4-nitro-1H-indazole and 5-nitro-1H-indazole react with formaldehyde in the presence of aqueous hydrochloric acid to yield the corresponding N-1 substituted (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This reaction proceeds via the addition of formaldehyde to the N-1 nitrogen atom. Given that both 4-nitro and 5-nitro indazoles undergo this reaction, it is highly probable that this compound would react similarly to form (4-bromo-5-nitro-1H-indazol-1-yl)methanol.

Mechanistic Studies of Key Transformation Reactions

Understanding the mechanisms of these reactions is crucial for controlling product outcomes and designing new synthetic pathways. While detailed kinetic and isotopic studies on this compound itself are scarce in the literature, mechanistic principles can be inferred from studies on related compounds and computational modeling.

Kinetic studies, which measure reaction rates under varying conditions, and isotopic labeling are powerful tools for elucidating reaction mechanisms. ias.ac.in Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium) to trace its path through the reaction. wikipedia.org

For electrophilic aromatic substitution, a key mechanistic question is whether the initial attack of the electrophile or the subsequent proton loss is the rate-determining step. A kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, would be observed if the C-H bond is broken in the rate-determining step. In most EAS reactions, this bond breaking is fast, and no significant KIE is observed.

In the case of N-alkylation, kinetic studies could help differentiate between Sₙ2 and Sₙ1 pathways for the alkylating agent and understand the relative nucleophilicity of the N-1 and N-2 positions of the indazolide anion. While no specific kinetic or isotopic studies are reported for this compound, theoretical calculations on the reaction of nitro-indazoles with formaldehyde have been performed to support the observed formation of N-1 derivatives. acs.org These computational studies help to understand the thermodynamic and electronic aspects of the reaction mechanism. acs.org

The regioselectivity of N-alkylation in indazoles is a subject of significant mechanistic interest. The ratio of N-1 to N-2 products is not merely statistical but is controlled by a delicate balance of steric, electronic, and solvent effects.

Recent mechanistic investigations, including density functional theory (DFT) calculations on methyl 5-bromo-1H-indazole-3-carboxylate, have shed light on these controlling factors. nih.gov These studies suggest that the cation from the base (e.g., Na⁺, Cs⁺) can play a crucial role. For example, chelation of the cation between the N-2 nitrogen and a nearby substituent (like a C-3 carboxylate) can block the N-2 position, directing the electrophile to N-1. nih.gov In the absence of such a chelating group, other non-covalent interactions and steric hindrance become dominant.

For this compound, the following mechanistic considerations for N-alkylation apply:

Steric Hindrance : The bromine atom at C-4 is in close proximity to the N-1 position. This steric bulk can increase the activation energy for substitution at N-1, thereby favoring the N-2 isomer.

Solvent Effects : The solvent can influence the nature of the indazolide salt. In non-polar solvents like THF, tight ion pairs may form, and the location of the cation can dictate the site of alkylation. In polar solvents like DMF, solvent-separated ion pairs allow for more flexibility, and the inherent nucleophilicity of the nitrogen atoms may play a larger role.

HSAB Principle : According to the Hard and Soft Acids and Bases (HSAB) principle, the N-1 position is often considered "softer" and the N-2 position "harder." This can influence the reaction with different types of electrophiles.

By carefully choosing the base, solvent, and electrophile, it is often possible to control the regiochemical outcome of reactions on the indazole nitrogen atoms. d-nb.info

Spectroscopic and Structural Characterization Techniques for 4 Bromo 5 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 4-Bromo-5-nitro-1H-indazole, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with advanced solid-state techniques, provides a comprehensive picture of its atomic connectivity and molecular environment.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromo and nitro substituents.

Based on theoretical calculations (GIAO/B3LYP/6-311++G(d,p)) for closely related nitro-indazole derivatives, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. nih.gov The N-H proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.0 - 8.5 | s | - |

| H-6 | 7.5 - 8.0 | d | ~9.0 |

| H-7 | 8.0 - 8.5 | d | ~9.0 |

| N1-H | > 13.0 | br s | - |

Note: These are predicted values based on data from related nitro-indazole compounds and may vary from experimental results.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single resonance. The chemical shifts of the carbon atoms are significantly affected by the attached substituents.

The carbons of the benzene (B151609) ring will appear in the aromatic region (110-160 ppm). The carbon atom bearing the nitro group (C-5) is expected to be significantly deshielded, while the carbon attached to the bromine atom (C-4) will also experience a downfield shift. Theoretical calculations on nitro-indazole derivatives suggest the following approximate chemical shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | ~135 |

| C-3a | ~125 |

| C-4 | ~115 |

| C-5 | ~145 |

| C-6 | ~120 |

| C-7 | ~110 |

| C-7a | ~140 |

Note: These are predicted values based on data from related nitro-indazole compounds and may vary from experimental results.

Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. Due to the low natural abundance of the ¹⁵N isotope, this technique often requires isotopic enrichment or the use of advanced pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) for signal enhancement.

For this compound, three distinct nitrogen signals are expected: two for the pyrazole (B372694) ring nitrogens (N-1 and N-2) and one for the nitro group (NO₂). The chemical shifts of the indazole nitrogens are highly sensitive to the substitution pattern. nih.gov The nitro group nitrogen is expected to resonate at a significantly downfield chemical shift, typically in the range of +350 to +400 ppm relative to nitromethane.

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals by correlating them through one-bond (¹JCH) and multiple-bond (nJCH, n=2,3) couplings, respectively.

Table 3: Predicted ¹⁵N NMR Chemical Shifts (δ) for this compound

| Nitrogen Atom | Predicted Chemical Shift (ppm) |

| N-1 | ~150 |

| N-2 | ~250 |

| NO₂ | ~370 |

Note: These are predicted values based on data from related nitro-indazole compounds and may vary from experimental results.

Solid-state NMR (ssNMR) spectroscopy is an invaluable technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing different crystalline forms, or polymorphs, which can exhibit distinct physical properties.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments can provide information about the local environment of each atom in the crystal lattice. nih.gov Differences in the chemical shifts and the presence of split signals in the ssNMR spectra can indicate the existence of multiple crystallographically inequivalent molecules in the unit cell or the presence of different polymorphs. This technique is therefore crucial for polymorph screening and control in pharmaceutical and materials science applications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=C, and NO₂ functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1335 - 1385 |

| C-Br | Stretching | 500 - 600 |

The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration, potentially broadened by hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic stretches of the aromatic C=C bonds will appear in the 1450-1600 cm⁻¹ region. The most diagnostic peaks for the nitro group are the strong asymmetric and symmetric stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₇H₄BrN₃O₂. The nominal molecular weight is approximately 241 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). uni.lu

The fragmentation of this compound upon ionization is expected to involve the loss of small neutral molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The loss of the bromine atom (79/81 Da) is also a likely fragmentation pathway.

Table 5: Predicted m/z Values for Key Ions of this compound

| Ion | Predicted m/z |

| [M]⁺ | 240.9 / 242.9 |

| [M-NO]⁺ | 210.9 / 212.9 |

| [M-NO₂]⁺ | 194.9 / 196.9 |

| [M-Br]⁺ | 162.0 |

| [M-NO₂-HCN]⁺ | 167.9 / 169.9 |

Note: The m/z values are for the most abundant isotopes and the presence of bromine will result in isotopic doublets for bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. For this compound, with a molecular formula of C₇H₄BrN₃O₂, HRMS can confirm its composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. chemscene.comuni.lu

The presence of a bromine atom results in a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This leads to two major peaks in the mass spectrum that are separated by approximately 2 Da. The high resolution of the instrument allows for the differentiation of these isotopic peaks from other potential molecular ions of similar nominal mass.

Table 1: Predicted HRMS Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 241.95596 | 140.0 |

| [M+Na]⁺ | 263.93790 | 153.3 |

| [M-H]⁻ | 239.94140 | 144.6 |

| [M+NH₄]⁺ | 258.98250 | 160.3 |

| [M+K]⁺ | 279.91184 | 138.1 |

| [M+H-H₂O]⁺ | 223.94594 | 143.7 |

| [M+HCOO]⁻ | 285.94688 | 162.0 |

| [M+CH₃COO]⁻ | 299.96253 | 179.5 |

| [M+Na-2H]⁻ | 261.92335 | 151.2 |

| [M]⁺ | 240.94813 | 158.1 |

This data is predicted and sourced from PubChemLite. uni.lu

LC-MS/MS for Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation, detection, and identification of impurities in pharmaceutical substances. ijprajournal.comchimia.ch For this compound, LC-MS/MS can be employed to develop a comprehensive impurity profile, which is crucial for quality control. ijprajournal.com

The process involves separating the parent compound from its impurities using liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. The first mass spectrometer (MS1) selects the molecular ion of an eluting compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a unique fragmentation pattern that can be used for structural elucidation of the impurities.

Potential impurities in a this compound sample could include starting materials, by-products from the synthesis, or degradation products. For example, isomers such as 6-Bromo-5-nitro-1H-indazole or related compounds with different substitution patterns could be identified.

Table 2: Representative Data from a Hypothetical LC-MS/MS Impurity Analysis of this compound

| Retention Time (min) | Parent Ion (m/z) | Major Fragment Ions (m/z) | Proposed Identity |

|---|---|---|---|

| 5.2 | 241.9/243.9 | 195.9/197.9, 168.9/170.9 | This compound |

| 4.8 | 241.9/243.9 | 195.9/197.9, 150.0 | Isomeric Bromo-nitro-indazole |

This table is a hypothetical representation to illustrate the type of data obtained from an LC-MS/MS analysis.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Determination of Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction study of this compound would yield a detailed molecular geometry. The indazole ring system is expected to be largely planar, though the nitro group may be slightly twisted out of the plane of the bicyclic system, as has been observed in related nitro-indazole structures. iucr.org The positions of the bromine atom and the nitro group on the benzene ring will influence the electronic distribution and geometry of the molecule.

Table 3: Expected Bond Lengths and Angles for this compound Based on Similar Structures

| Parameter | Expected Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.45 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-N-C Angle in Pyrrole Ring | ~108° |

| C-C-C Angle in Benzene Ring | ~120° |

These values are representative and based on data from analogous chemical structures.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in the solid-state structure. The N-H group of the indazole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

Computational and Theoretical Studies of 4 Bromo 5 Nitro 1h Indazole

Quantum Chemical Calculations

There is a notable absence of published research detailing quantum chemical calculations specifically for 4-Bromo-5-nitro-1H-indazole. While general computational chemistry data for this compound, such as TPSA (Topological Polar Surface Area) and LogP, are available from chemical supplier databases, in-depth studies are not present in the reviewed literature. chemscene.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies concerning the electronic structure and reactivity of this compound have been found in the surveyed scientific papers and databases.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

Specific research articles or datasets presenting a Molecular Electrostatic Potential (MEP) surface analysis to identify the electrophilic and nucleophilic sites of this compound could not be located.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There are no available studies that report the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts, for this compound based on computational methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

A thorough search of scientific literature did not yield any studies on Molecular Dynamics (MD) simulations performed to analyze the conformational behavior or solvent interactions of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Currently, there is a lack of specific molecular docking studies in the published scientific literature that focus exclusively on this compound. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.

For a hypothetical molecular docking study of this compound, the following considerations would be paramount:

Target Selection: The choice of a protein target would be guided by the therapeutic area of interest. For instance, given that many indazole derivatives exhibit activity as kinase inhibitors, a relevant protein kinase could be selected.

Ligand Preparation: The 3D structure of this compound would be generated and optimized using quantum chemical methods to obtain a low-energy conformation.

Docking Protocol: A validated docking program would be used to predict the binding mode and affinity of the compound within the active site of the target protein.

A typical output from such a study would include the binding energy, which indicates the strength of the interaction, and a detailed visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Protein Target | The receptor to which the ligand is docked. | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Software | The program used for the simulation. | AutoDock Vina |

| Binding Affinity | The predicted strength of the ligand-target interaction. | -8.5 kcal/mol |

| Key Interactions | Specific amino acid residues involved in binding. | Hydrogen bond with MET793, Pi-stacking with PHE856 |

Theoretical Investigations of Reaction Mechanisms and Transition States

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. Computational methods can be used to calculate the geometry and energy of the transition state, providing insights that are often difficult to obtain experimentally. For instance, a theoretical study could investigate the mechanism of nucleophilic aromatic substitution on the indazole ring, determining whether the bromo or nitro group is more susceptible to displacement and calculating the activation energies for each pathway.

Tautomerism and Isomerism of Indazole Systems: Theoretical Considerations

Indazole systems are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the indazole ring, leading to the 1H and 2H tautomers. The relative stability of these tautomers is influenced by the nature and position of substituents on the ring. nih.govnih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the most stable tautomer of a given indazole derivative. nih.govnih.gov These calculations can determine the relative energies of the different tautomers in both the gas phase and in solution, often showing good agreement with experimental data. researchgate.netnih.gov

For this compound, a computational study would involve optimizing the geometries of both the 1H and 2H tautomers and calculating their energies. The results would indicate which tautomer is thermodynamically more stable. It is generally observed that for most substituted indazoles, the 1H-tautomer is more stable than the 2H-tautomer. nih.govnih.gov

Table 2: Theoretical Parameters for Tautomerism Study of Indazole Systems

| Parameter | Description |

|---|---|

| Computational Method | The level of theory used for calculations. |

| Basis Set | The set of functions used to build molecular orbitals. |

| Solvation Model | A method to account for the effects of a solvent. |

| Relative Energy (ΔE) | The energy difference between tautomers. |

| Dipole Moment | A measure of the polarity of the tautomers. |

While specific computational data for this compound is not currently available, the principles and methodologies described provide a framework for future theoretical investigations into this and related compounds. Such studies are invaluable for rational drug design and for a deeper understanding of the chemical behavior of heterocyclic systems.

Biological and Pharmacological Research Applications of 4 Bromo 5 Nitro 1h Indazole

Anticancer Activity Research

There is no available scientific literature detailing the in vitro cytotoxicity, apoptotic mechanisms, or molecular targeting of oncogenic pathways specifically for 4-Bromo-5-nitro-1H-indazole.

Research on other indazole derivatives has shown promise in anticancer applications. For instance, various substituted indazoles have been investigated as kinase inhibitors, which are crucial in controlling cell growth and proliferation pathways often dysregulated in cancer. Compounds from the indazole class have been developed into approved cancer therapies, highlighting the importance of this core structure in medicinal chemistry. However, these findings are not directly applicable to the specific isomer requested.

In vitro Cytotoxicity against Cancer Cell Lines

No data is available on the cytotoxic effects of this compound against any cancer cell lines.

Investigations into Apoptotic Mechanisms and Cell Cycle Arrest

There are no published studies investigating the ability of this compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells.

Molecular Targeting of Oncogenic Pathways (e.g., Kinase Inhibition)

Specific molecular targets of this compound within oncogenic pathways have not been identified or published in the available scientific literature.

Antiprotozoal Activity Assessment

The 5-nitro-substituted indazole core is a key pharmacophore in the development of agents against several protozoan parasites. The mechanism of action for many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species and subsequent oxidative stress. nih.govspacefrontiers.org

Activity against Trypanosoma cruzi (Antichagasic Potential)

Chagas disease, caused by the protozoan Trypanosoma cruzi, remains a significant health challenge in Latin America. Current treatments are limited by efficacy and toxicity issues, driving the search for new therapeutic agents. nih.govresearchgate.net Derivatives of 5-nitroindazole (B105863) have emerged as a promising class of compounds with potent antichagasic activity. nih.gov

Research has shown that various 1,2-disubstituted 5-nitroindazolin-3-ones and 3-alkoxy-5-nitroindazoles exhibit significant activity against both the epimastigote (replicative, extracellular) and amastigote (replicative, intracellular) forms of T. cruzi. nih.govnih.gov The trypanocidal action is linked to the nitro group, which can be activated by the parasite's nitroreductases (TcNTR), inducing lethal oxidative stress. nih.gov

In one study, a series of 2-benzyl-5-nitroindazole derivatives were evaluated. Compounds featuring electron-withdrawing substituents, such as fluorine, on the benzyl (B1604629) moiety displayed particularly strong activity against epimastigotes, with IC₅₀ values significantly lower than the reference drug benznidazole. nih.gov For instance, certain derivatives showed IC₅₀ values in the range of 1.00-8.75 µM against epimastigotes, compared to 25.22 µM for benznidazole. nih.gov These compounds also demonstrated high selectivity, with minimal cytotoxicity against mammalian fibroblast cells. nih.gov

| Compound Type | Derivative Substituent | IC₅₀ (µM) | Reference Drug (Benznidazole) IC₅₀ (µM) |

|---|---|---|---|

| 2-Benzyl-5-nitroindazole | Fluorine-substituted benzyl | 1.00 - 8.75 | 25.22 |

| 3-Alkoxy-1-alkyl-5-nitroindazole | Various | Potent Activity Reported | N/A |

| 5-Nitro-2-picolyl-indazolin-3-one | Picolyl | 1.1 ± 0.3 | N/A |

Efficacy against Leishmania spp. (Antileishmanial Activity)

Leishmaniasis is a parasitic disease with a spectrum of clinical manifestations caused by different species of the genus Leishmania. The limitations of current therapies have spurred research into new chemical entities, including indazole derivatives. nih.gov Following the success of this scaffold against other protozoa, studies have explored its potential as an antileishmanial agent. nih.govnih.gov

A study evaluating a series of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis identified several compounds with potent activity. nih.gov Eight derivatives demonstrated a 50% inhibitory concentration (IC₅₀) of less than 1 µM and a selectivity index greater than 10 against the promastigote stage. nih.gov Notably, four of these compounds were as active as the reference drug Amphotericin B against the clinically relevant intracellular amastigote stage. nih.gov The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, recorded an IC₅₀ of 0.46 µM against amastigotes and a high selectivity index of 875. nih.govresearchgate.net

Further research on 3-alkoxy-1-benzyl-5-nitroindazole derivatives confirmed the scaffold's efficacy against L. amazonensis, L. infantum, and L. mexicana, with some compounds showing activity comparable to Amphotericin B against promastigotes. nih.gov These findings underscore the potential of the 5-nitroindazole core, suggesting that a 4-bromo substitution could be a viable strategy for developing new antileishmanial candidates.

| Compound | Parasite Stage | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Promastigote | <1.0 | >10 |

| Amastigote | 0.46 ± 0.01 | 875 |

Evaluation against Trichomonas vaginalis (Trichomonacidal Properties)

Trichomonas vaginalis is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection. nih.gov The standard treatment relies on 5-nitroimidazole drugs, such as metronidazole, and the emergence of resistant strains necessitates the development of new therapeutic options. nih.gov

The 5-nitroindazole scaffold has been investigated for its trichomonacidal properties. A study of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles found that several derivatives exhibited remarkable activity, completely inhibiting the growth of T. vaginalis at a concentration of 10 µg/mL. researchgate.net

In a broader screening of 5-nitroindazolin-3-one and 3-alkoxy-5-nitroindazole derivatives, 41% of the tested compounds showed over 85% growth inhibition at 100 µg/mL. nih.gov Certain 3-alkoxy-5-nitroindazole derivatives were particularly potent, inhibiting parasite growth by more than 50% at 10 µg/mL and retaining significant activity even at 1 µg/mL. These compounds were also found to be non-cytotoxic against mammalian cells, indicating a favorable selectivity profile. nih.gov These results suggest that the 5-nitroindazole framework is a promising template for novel trichomonacidal agents. nih.gov

Enzyme Inhibition Studies

The indazole ring is recognized as a "privileged scaffold" in drug discovery, capable of binding to a wide range of biological targets, including various enzymes. The introduction of bromo and nitro substituents can modulate this activity, enhancing potency and selectivity.

Inhibition of Specific Kinases and Receptors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important drug targets. ucsf.edu The indazole scaffold has been successfully utilized to develop potent kinase inhibitors. ias.ac.in

Specifically, indazole derivatives have been identified as selective inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B), a key node in cell growth and survival signaling pathways. ucsf.eduias.ac.in One research effort focused on developing analog-sensitive Akt inhibitors based on a bromoindazole building block, highlighting the role of the halogen in the inhibitor's structure. ucsf.edu While specific data for this compound is not available, structure-activity relationship studies of other heterocyclic kinase inhibitors have shown that a nitro group can be an optimal substituent for enhancing inhibitory potency against targets like Aurora A kinase. nih.gov This suggests that the combination of bromo and nitro groups on an indazole core could yield potent kinase inhibitors.

Modulation of Other Relevant Biological Enzymes (e.g., Cystathionine γ-Lyase, Xanthine (B1682287) Oxidase)

Research has extended to the evaluation of indazole derivatives against other important enzyme targets.

Cystathionine γ-Lyase (CSE): This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria. Inhibiting bacterial CSE can enhance the sensitivity of bacteria to antibiotics. nih.govnih.gov Synthetic efforts have focused on developing inhibitors based on 6-bromoindole (B116670) and 6-bromoindazole scaffolds, demonstrating that the bromo-substituted heterocyclic core is a viable starting point for designing CSE inhibitors. researchgate.netmdpi.com

Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Elevated XO activity can lead to hyperuricemia and gout. frontiersin.org While numerous synthetic compounds are being explored as XO inhibitors, specific studies on this compound are not prominent. However, the broad inhibitory potential of heterocyclic compounds suggests this is an area for future investigation. nih.gov

Lactoperoxidase (LPO): LPO is an enzyme with natural antimicrobial activity, playing a role in the immune system. A study on the inhibition of bovine milk LPO investigated the effects of various halogenated indazoles. nih.gov Among the tested compounds, 4-Bromo-1H-indazole was identified as a potent inhibitor with a Kᵢ value of 18.25 ± 4.21 µM, showing a competitive inhibition mechanism. nih.gov This indicates that the 4-bromo-1H-indazole structure can effectively interact with and inhibit this enzyme.

| Compound | Enzyme | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| 4-Bromo-1H-indazole | Bovine Milk Lactoperoxidase | 18.25 ± 4.21 | Competitive |

Structure-Activity Relationship (SAR) Studies

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. In this compound, the presence of a bromine atom at the 4-position and a nitro group at the 5-position is anticipated to significantly modulate its electronic properties and interaction with biological targets.

While specific structure-activity relationship (SAR) studies exclusively focused on this compound are not extensively documented in publicly available literature, the influence of bromo and nitro substituents on the biological potency of the indazole core can be inferred from studies on related analogues.

The bromo substituent at the C4-position is an electron-withdrawing group that can also engage in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. Research on 4-bromo-1H-indazole derivatives has highlighted their potential as inhibitors of the bacterial cell division protein FtsZ. A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity, with some compounds showing potent inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The bromine atom in these analogues is often crucial for their activity, suggesting its involvement in key interactions within the binding site of the target protein.

The nitro group at the C5-position is a strong electron-withdrawing group that can significantly impact the physicochemical properties of the molecule, such as its acidity and potential to participate in hydrogen bonding. The nitro group is a well-known pharmacophore in various antimicrobial and anticancer agents. nih.gov Its presence can enhance the biological activity of a compound through several mechanisms, including bioreduction to reactive nitroso and hydroxylamino species that can induce cellular damage. In the context of 5-nitroindazole derivatives, studies have demonstrated their potential as antiprotozoal agents, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The trypanocidal activity of these compounds is often attributed to the nitro group, which can undergo enzymatic reduction within the parasite, leading to the generation of cytotoxic reactive oxygen species.

The design and synthesis of analogues based on the this compound scaffold would be a logical step in optimizing its potential biological activities. SAR exploration would typically involve:

Modification of the Bromo Substituent: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with hydrogen to understand the importance of the halogen bond and steric bulk at the 4-position.

Modification of the Nitro Substituent: Shifting the nitro group to other positions on the benzene (B151609) ring to probe the optimal location for its electron-withdrawing and potential bioreductive properties. Reduction of the nitro group to an amino group would also be a key transformation to explore, as 5-aminoindazole (B92378) derivatives have been investigated as inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, showing broad-spectrum antimicrobial activity.

Substitution at the N1 Position: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate solubility, cell permeability, and target engagement. For instance, a series of new sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole were synthesized by substitution at the N1 position, and these compounds exhibited antibacterial and antifungal activities. acgpubs.org

Substitution at the C3 Position: Introducing various functional groups at the C3 position can significantly impact the biological activity and selectivity of indazole derivatives.

A general synthetic route to produce analogues could involve the nitration of a 4-bromo-1H-indazole precursor or the bromination of a 5-nitro-1H-indazole starting material. Further derivatization at the N1 and C3 positions could then be achieved through various organic synthesis methodologies.

Pharmacological Target Identification and Validation

Based on the biological activities of structurally related compounds, several potential pharmacological targets can be postulated for this compound and its derivatives.

As previously mentioned, a key potential target is the bacterial cell division protein FtsZ . A study on 4-bromo-1H-indazole derivatives demonstrated their ability to inhibit FtsZ, leading to antibacterial effects. nih.gov Given that this compound shares the core 4-bromo-indazole structure, it is plausible that it could also target FtsZ. Further validation would require direct enzymatic assays and structural studies to confirm binding and elucidate the mechanism of inhibition.

Another potential area of investigation is its activity as an antiprotozoal agent . The presence of the 5-nitro group is a strong indicator for potential activity against parasites like Trypanosoma cruzi and Leishmania species. The mechanism of action would likely involve the bioreduction of the nitro group by parasitic nitroreductases, a validated target in these organisms. mdpi.com

Furthermore, the indazole scaffold is a well-established "privileged structure" in kinase inhibitor design . pnrjournal.comias.ac.in Numerous indazole-based compounds have been developed as inhibitors of various protein kinases involved in cancer and inflammatory diseases. Therefore, screening this compound against a panel of kinases could potentially identify novel targets. For example, derivatives of 5-bromo-1H-indazole have been explored as inhibitors of Akt kinase. ias.ac.in

Target identification and validation for novel compounds like this compound would typically involve a combination of approaches, including:

Phenotypic Screening: Assessing the compound's effect on whole cells or organisms to identify a biological response.

Affinity-Based Methods: Using the compound as a bait to pull down its binding partners from cell lysates.

Computational Approaches: Employing molecular docking and virtual screening to predict potential protein targets based on structural complementarity.

Preclinical Evaluation of Therapeutic Potential and Selectivity

Currently, there is a lack of publicly available data on the preclinical evaluation of this compound. However, based on the activities of related compounds, a hypothetical preclinical evaluation would likely focus on its potential as an antibacterial or antiprotozoal agent.

In Vitro Evaluation: The initial steps would involve determining the compound's potency and spectrum of activity against a panel of relevant microbial or parasitic strains. For antibacterial testing, this would include determining the Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. For antiprotozoal activity, in vitro assays would be conducted against different life stages of the target parasites (e.g., amastigotes and trypomastigotes of T. cruzi).

A critical aspect of the in vitro evaluation is assessing the compound's selectivity. This involves testing its cytotoxicity against mammalian cell lines to determine a selectivity index (the ratio of cytotoxic concentration to antimicrobial/antiparasitic concentration). A high selectivity index is desirable, indicating that the compound is more toxic to the pathogen than to the host cells.

In Vivo Evaluation: Promising candidates from in vitro studies would then progress to in vivo efficacy studies in animal models of infection. For antibacterial evaluation, this could involve murine models of systemic or localized infections. For antiprotozoal activity, animal models of Chagas disease or leishmaniasis would be employed. Key parameters to be assessed in these studies include the reduction in pathogen burden, improvement in clinical signs, and survival rates.

Pharmacokinetic studies would also be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for determining its potential as a drug candidate.

Role of this compound in Drug Discovery and Lead Optimization

The this compound scaffold represents a starting point for drug discovery and lead optimization campaigns. Its potential as a hit or lead compound would depend on the outcome of initial biological screening.

If initial screening reveals a desirable biological activity, this compound can serve as a template for the design and synthesis of a library of analogues. The goal of lead optimization is to systematically modify the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

The indazole core is a versatile scaffold that allows for modifications at multiple positions. The SAR data obtained from the initial library of analogues would guide the subsequent rounds of chemical synthesis and biological testing. For instance, if the nitro group is found to be essential for activity but also contributes to toxicity, medicinal chemists might explore replacing it with other electron-withdrawing groups or bioisosteres that retain the desired activity with an improved safety profile.

The role of this compound in drug discovery can be summarized as:

A potential hit compound: Identified through screening campaigns.

A lead compound: A starting point for a medicinal chemistry program.

A chemical probe: A tool to investigate the function of a specific biological target.

The journey from a hit compound like this compound to a clinically approved drug is a long and complex process that requires extensive interdisciplinary research.

常见问题

Q. What are the recommended synthetic routes for 4-Bromo-5-nitro-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration of a brominated indazole precursor. A common approach is to use a mixed acid system (e.g., concentrated HSO and HNO) under controlled temperatures (0–5°C) to avoid over-nitration. Post-reaction, quenching in ice water followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity. For analogous bromo-indazole derivatives, reaction yields improved with slow addition of nitrating agents and inert atmospheres to suppress side reactions .

Table 1: Example Reaction Conditions for Nitration of Bromoindazoles

| Precursor | Nitrating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1H-indazole | HNO/HSO | HSO | 0–5 | 65–75 |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS). For example, the nitro group typically shows characteristic NOESY correlations in NMR, while HRMS confirms the molecular ion peak (CHBrNO, expected m/z 256.95). Melting point analysis (literature range: 180–185°C for similar bromo-nitroindazoles) further corroborates purity .

Advanced Research Questions

Q. How does the nitro group in this compound influence its electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing substituent, which activates the indazole ring for nucleophilic aromatic substitution (SNAr) at the bromine position. Computational studies (DFT) can predict charge distribution, showing increased positive charge at C4 (bromine site) and C5 (nitro site). Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (Pd(PPh), NaCO, DMF/HO) demonstrates selective substitution at the bromine site, retaining the nitro group for further functionalization .

Q. What crystallographic strategies are optimal for resolving the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) or SHELXT (for structure solution) is recommended. Key steps:

- Grow crystals via slow evaporation (solvent: DCM/hexane).

- Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refine anisotropic displacement parameters for Br and N atoms.

- Validate using R (<5%) and wR (<12%) metrics. SHELX programs are robust for small-molecule refinement, especially with heavy atoms like bromine .

Table 2: Crystallographic Data Parameters

| Parameter | Value |

|---|---|

| Space group | P |

| Z | 2 |

| R (I > 2σ(I)) | 0.042 |

| wR (all data) | 0.112 |

Q. How can this compound serve as a scaffold for designing kinase inhibitors?

Methodological Answer: The indazole core is a known pharmacophore in kinase inhibition (e.g., PAK1, CDK2). Structure-activity relationship (SAR) studies involve substituting the bromine with heterocycles (e.g., pyridine) and the nitro group with amines. Computational docking (AutoDock Vina) into kinase active sites (PDB: 2HY8) predicts binding modes, while enzymatic assays (IC determination) validate inhibitory activity. Comparative studies with 5-nitro-7-azaindazole derivatives highlight the nitro group’s role in hydrogen bonding with ATP-binding pockets .

Data Contradictions and Validation

- Purity Discrepancies: Commercial samples of this compound report 97% purity (BD301810) , while synthesized batches may achieve >99% via recrystallization. Cross-validate using orthogonal methods (HPLC, NMR).